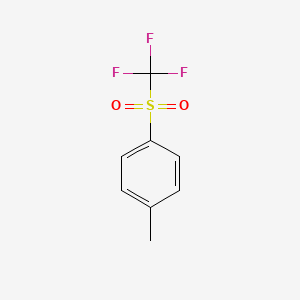

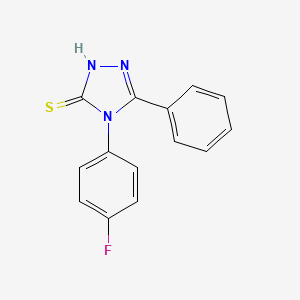

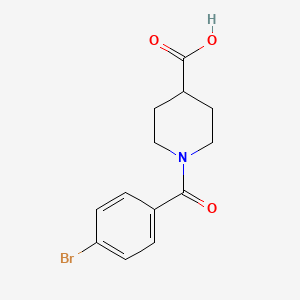

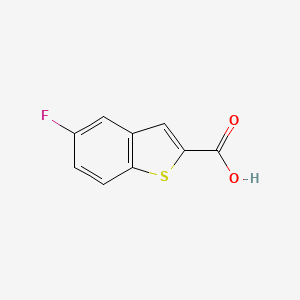

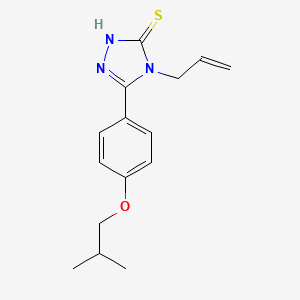

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides. A common method for synthesizing these derivatives is by reacting isothiocyanates with appropriate hydrazides in the presence of a base, followed by dehydrative cyclization to form the triazole core. This method yields the compounds with high specificity and under relatively mild conditions (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure and geometry of 1,2,4-triazole derivatives can be determined through techniques such as X-ray diffraction and spectroscopy (IR, NMR). These studies reveal the stabilization of the compound's structure by intermolecular hydrogen bonds and other interactions. Advanced computational methods, including DFT and HF calculations, complement these experimental techniques by predicting vibrational frequencies, molecular geometry, and electronic structures, offering insights into the compounds' stability and reactivity (Karakurt et al., 2010).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation and aminomethylation, which modify their chemical structure and potentially enhance their biological activity. These reactions are often regioselective and can be influenced by different substituents on the triazole ring, affecting the compounds' properties and applications (Ashry et al., 2006).

Scientific Research Applications

Antitumor Activity

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been studied for their potential antitumor properties. A study by Kaldrikyan et al. (2013) explored the alkylation and aminomethylation of 4H-1,2,4-triazole-3-thiols, finding that certain Nand S-substituted derivatives exhibited antitumor activity. This research indicates a possible relationship between chemical structure and antitumor efficacy in these compounds (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Corrosion Inhibition

Orhan et al. (2012) investigated the use of allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion of mild steel in acidic environments. Their study demonstrated that this compound efficiently inhibited corrosion and suggested its potential application in protective coatings or treatments for steel (Orhan, Ercan, Koparir, & Soylemez, 2012).

DNA Methylation Inhibitors

Research by Hakobyan et al. (2017) explored the functionalization of triazole derivatives, including those similar to 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol, for potential use as DNA methylation inhibitors. These compounds could have significant implications in cancer research and therapy (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

properties

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)12-5-7-13(8-6-12)19-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUEANBWIPYCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.